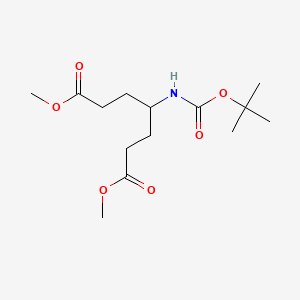![molecular formula C16H21N3O3 B13661562 tert-Butyl 7-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13661562.png)
tert-Butyl 7-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 7-amino-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structure and potential applications. Spirocyclic compounds are characterized by a bicyclic system where two rings are connected through a single atom, in this case, an indoline and a pyrrolidine ring. The tert-butyl group and the amino and oxo functionalities further enhance its chemical reactivity and potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-amino-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One efficient method involves the cyclization of ethyl 2-oxindoline-5-carboxylate, followed by a series of reactions including dianion alkylation and demethylation . The key steps are as follows:
Cyclization: Ethyl 2-oxindoline-5-carboxylate is cyclized using a Lewis acid catalyst.
Dianion Alkylation: The resulting intermediate undergoes dianion alkylation.
Demethylation: The final step involves demethylation to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing the use of hazardous reagents and conditions.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 7-amino-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 7-amino-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism by which tert-Butyl 7-amino-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. The amino and oxo groups can form hydrogen bonds and other interactions, further enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[indoline-3,4’-piperidine]-5-carboxylic acid: Another spirocyclic compound with similar structural features.
Spiro[indoline-3,2’-quinazoline]-2,4’(3’H)-dione: Known for its bioactivity against cancer cells and microbes.
Uniqueness
What sets tert-Butyl 7-amino-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate apart is its specific combination of functional groups and the spirocyclic framework, which provides a unique three-dimensional structure. This uniqueness enhances its potential for specific interactions with biological targets, making it a valuable compound in drug discovery and other applications.
Eigenschaften
Molekularformel |
C16H21N3O3 |
|---|---|
Molekulargewicht |
303.36 g/mol |
IUPAC-Name |
tert-butyl 7-amino-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C16H21N3O3/c1-15(2,3)22-14(21)19-8-7-16(9-19)10-5-4-6-11(17)12(10)18-13(16)20/h4-6H,7-9,17H2,1-3H3,(H,18,20) |
InChI-Schlüssel |
MYWUKJVMYNRBDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C(=CC=C3)N)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


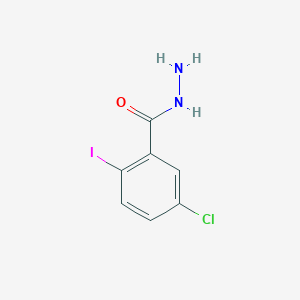
![6-Benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13661489.png)
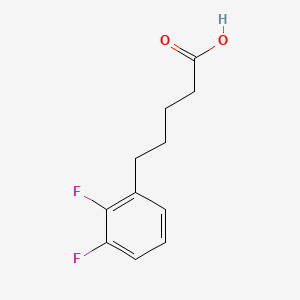

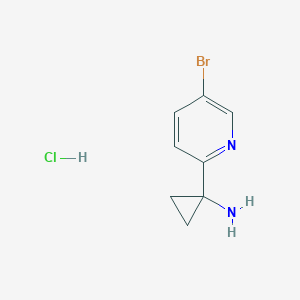
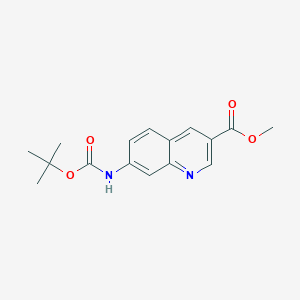
![5-[4-(Trifluoromethoxy)phenyl]pentanoic acid](/img/structure/B13661528.png)
![6-Chloro-5-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13661535.png)



![8-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661565.png)

